molecular formula C7H7FN4 B13710826 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13710826
M. Wt: 166.16 g/mol
InChI Key: IEMLKSVVSVXVHS-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich bicyclic heterocycle characterized by a triazole ring fused to a pyridine core. Its structure includes a fluorine atom at position 6, a methyl group at position 7, and an amino group at position 2.

Properties

Molecular Formula

C7H7FN4

Molecular Weight

166.16 g/mol

IUPAC Name

6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7FN4/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3,(H2,9,11)

InChI Key

IEMLKSVVSVXVHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C=C1F)N

Origin of Product

United States

Preparation Methods

Procedure Overview:

  • Starting materials such as amino-pyridines or related derivatives are dissolved in a suitable solvent like dichloroethane.
  • Catalytic amounts of bismuth triflate or other Lewis acids facilitate the cyclization.
  • The reaction mixture is heated at elevated temperatures (around 150°C) in sealed tubes to promote intramolecular cyclization.
  • Post-reaction work-up involves extraction, purification via silica gel chromatography, and characterization.

Example Data:

Step Reagents & Conditions Yield Reference
Cyclization 1a (precursor), Bi(OTf)₃, p-toluenesulfonic acid hydrate, acetonitrile, 150°C 72-74%

Note: This method is particularly suitable for synthesizing substituted triazolo[1,5-a]pyridines with various functional groups, including methyl and fluoro substituents.

Oxidative Cyclization Using 1,3-Dicarbonyl Compounds

Another prominent approach involves the oxidative cyclization of amino-pyridines with 1,3-dicarbonyl compounds under aerobic conditions, often employing catalytic acids.

Method Highlights:

  • React N-amino-2-iminopyridines with 1,3-cyclopentanedione or similar diketones.
  • Conduct the reaction in ethanol with acetic acid as a promoter.
  • Maintain oxygen atmosphere to facilitate oxidative cyclization.
  • Reaction conditions typically involve heating at 130°C for approximately 18 hours.

Data Summary:

Starting Material Reagents Conditions Yield Reference
N-amino-2-iminopyridine 1,3-cyclopentanedione Ethanol, acetic acid, O₂, 130°C 72-74%

This method efficiently yields triazolopyridine derivatives with high selectivity and functional group tolerance.

Coupling of Sulfonyl Halides with Amines for Functionalization

For introducing amino groups or fluorinated substituents at specific positions, sulfonyl halide chemistry has been employed.

Process Summary:

  • React substituted aryl amines with heterocyclic sulfonyl halides in the presence of a DMSO catalyst and pyridine base.
  • The reaction proceeds via nucleophilic substitution, forming sulfonamide linkages.
  • Reaction conditions typically involve room temperature to mild heating, with purification through recrystallization.

Data Table:

Reactants Catalyst/Base Solvent Conditions Yield Reference
Aryl amine + heterocyclic sulfonyl halide DMSO, pyridine Room temperature 1-2 hours High yields (~80%)

This approach is particularly useful for synthesizing derivatives with potential biological activity, including fluorinated heterocycles.

Although less common, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, have been adapted for heterocyclic synthesis, allowing for the introduction of methyl or fluoro groups at specific positions.

Example:

  • Use of methylboronic acid or fluorinated aryl boronic acids in Suzuki coupling with halogenated heterocycles.
  • Conditions involve Pd(PPh₃)₄ catalysts, base (potassium carbonate), and refluxing solvents like toluene or ethanol.

Data Summary:

Substrate Coupling Partner Catalyst Conditions Yield Reference
Halogenated heterocycle Methyl/fluoro aryl boronic acid Pd(PPh₃)₄ Reflux 65-80%

Summary of Key Data and Research Discoveries

Method Key Reagents Conditions Advantages Limitations References
Ritter-type cyclization Precursors, Lewis acids 150°C, sealed tube High selectivity, versatile Requires specific precursors
Oxidative cyclization N-amino-2-iminopyridines, diketones Ethanol, acetic acid, O₂ Mild, high yields Limited substrate scope
Sulfonyl halide coupling Aryl amines, sulfonyl halides Room temp, DMSO, pyridine Functional group tolerance Limited to sulfonamide formation
Cross-coupling Halogenated heterocycles, boronic acids Reflux, Pd catalysts Precise substitution Requires halogenated intermediates

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system, with the molecular formula C7H6FN3C₇H₆FN₃ and a molecular weight of 151.14 g/mol. The presence of fluorine and methyl groups enhances its stability and biological activity, making it valuable in medicinal chemistry and drug design.

Potential Applications

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine as an Inhibitor of Janus Kinases (JAK)
2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine shows biological activity as an inhibitor of Janus kinases (JAK1 and JAK2). These enzymes are critical in signaling pathways that regulate immune response and cell proliferation. Thus, it may have therapeutic applications in treating inflammatory diseases and certain cancers. Interaction studies show that 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can bind to specific molecular targets in biological systems, acting on Janus kinases involved in cell growth and immune responses. Understanding these interactions is crucial for optimizing its therapeutic potential.

Structural Exploration and Similar Compounds

Several compounds share structural similarities with 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine. Some examples include:

  • 1,2,4-Triazolo[1,5-a]pyrimidines: These have a similar ring structure but differ in nitrogen placement.
  • 1,2,4-Triazolo[4,3-a]pyrazines: These differ in ring fusion pattern.
  • Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate: This contains a carboxylate group.
  • Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate: This has a triazole core with an ethyl ester.
  • 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: This has a bromine substitution at position 7.

The specific combination of fluorine and methyl substituents in 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine enhances its chemical stability and biological activity compared to similar compounds. Its ability to inhibit key enzymes in critical signaling pathways distinguishes it as a promising candidate in drug development.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Impact

The biological activity of triazolopyridine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Key Pharmacological Activity Synthetic Method
Target Compound : 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine 2-NH₂, 6-F, 7-CH₃ Hypothesized antiviral/antitumor (inferred from triazolopyrimidine SAR) Not explicitly reported; inferred from multi-component reactions
5a : 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide 5-CH₃, 7-(3,4,5-trimethoxyphenyl), 6-carboxamide Antiproliferative activity (IC₅₀ = 1.2–8.7 µM against cancer cell lines) Biginelli-like reaction
5t : 2-Amino-5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide 7-Ph, 6-carboxamide Moderate antimicrobial activity (MIC = 8–32 µg/mL) Same as above
6-Fluoro-2-phenyl-triazolo[1,5-a]pyridin-7-amine 6-F, 7-NH₂, 2-Ph Unspecified (fluorine enhances bioavailability) Not detailed
7-Amino-2-pyridin-4-yl-triazolo[1,5-a]pyrimidine-6-carbonitrile 7-NH₂, 6-CN Adenosine receptor binding (Ki = 0.1–10 µM) Oxidative cyclization

Key Observations :

  • Fluorine Substitution: The 6-fluoro group in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., 5a, 5t) .
  • Methyl vs.
  • Amino Group: The 2-amino moiety facilitates hydrogen bonding with biological targets, analogous to antitumor triazolopyrimidines .

Antiproliferative and Antimicrobial Effects

  • Triazolopyrimidines with Electron-Withdrawing Groups : Derivatives like 5a (7-trimethoxyphenyl) exhibit strong antiproliferative activity, likely due to enhanced π-π stacking with kinase targets .
  • Impact of Fluorine : Fluorine at position 6 (target compound) may mimic the electron-withdrawing effects of nitro or trifluoromethyl groups in analogues like 2-Furyl-6-nitro-triazolo[1,5-a]pyrimidin-7-one (antiviral) .
  • Amino vs. Carboxamide: The 2-amino group in the target compound may mimic the binding mode of carboxamide-containing derivatives (e.g., 5a) but with reduced steric hindrance .

Kinase and Receptor Binding

  • Adenosine Receptors: 7-Amino-6-carbonitrile derivatives show nanomolar affinity, suggesting the target compound’s amino group could similarly engage receptor residues .
  • Antibacterial Activity : Triazolopyridines with lipophilic substituents (e.g., 5g: 4-chlorophenyl) inhibit Enterococcus faecium (MIC = 4–16 µg/mL) . The target’s 7-methyl group may enhance Gram-positive activity.

Biological Activity

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound notable for its fused triazole and pyridine ring system. Its molecular formula is C₇H₆FN₃, with a molecular weight of 151.14 g/mol. The presence of fluorine and methyl groups enhances its stability and biological activity, making it a candidate for various therapeutic applications, particularly in medicinal chemistry.

The compound primarily functions as an inhibitor of Janus kinases (JAK1 and JAK2), which are essential in several signaling pathways that regulate immune responses and cell proliferation. The inhibition of these kinases suggests potential therapeutic applications in treating inflammatory diseases and certain cancers.

Anticancer Properties

Research indicates that 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of similar triazolo compounds can effectively inhibit the growth of breast, colon, and lung cancer cell lines . The mechanism behind this activity often involves pathways distinct from traditional inhibitors like dihydrofolate reductase (DHFR), indicating alternative modes of action .

Inhibition of Cytokine Production

In vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-17A in models induced by IL-18/23. This suggests its potential use in treating autoimmune conditions like psoriasis by modulating immune responses .

Structure-Activity Relationship (SAR)

The unique combination of fluorine and methyl substituents on the triazolo-pyridine scaffold enhances both chemical stability and biological activity compared to structurally similar compounds. SAR studies have identified key structural features that contribute to its inhibitory effects on JAK enzymes and other targets .

Comparative Analysis

The following table summarizes the biological activities of 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine compared to related compounds:

Compound NameTarget EnzymeBiological ActivityReference
2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridineJAK1/JAK2Inhibitor; Anti-inflammatory
1,2,4-Triazolo[1,5-a]pyrimidinesHIV Reverse TranscriptaseInhibitor; Antiviral
Fluorinated 7-aryl-2-pyridyl derivativesVarious cancer cell linesAntiproliferative

Case Studies

Several case studies have highlighted the efficacy of 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine in preclinical models:

  • Study on Psoriasis Treatment : A study evaluated the compound's effect on IL-17A production in a mouse model of psoriasis. The results indicated a robust dose-dependent inhibition of cytokine production, suggesting its potential as a therapeutic agent for inflammatory skin diseases .
  • Cancer Cell Line Evaluation : In vitro assays demonstrated that this compound significantly reduced cell viability in breast and colon cancer cell lines at micromolar concentrations. The mechanism was attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival .

Q & A

Q. Advanced

  • Prodrug design : Introduce phosphate esters or PEGylated side chains for aqueous solubility .
  • Co-solvent systems : Use DMSO/water (≤10% DMSO) or cyclodextrin inclusion complexes .
  • Salt formation : Hydrochloride salts improve bioavailability in physiological buffers .

What mechanistic insights explain side reactions during methyl group introduction?

Advanced
Side products (e.g., over-alkylation) arise from:

  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor mono-methylation .
  • Steric hindrance : Bulky reagents (e.g., methyl iodide) require longer reaction times (24+ hours) .
    Mitigation : Monitor via TLC and quench reactions at 50% conversion to isolate intermediates .

How stable is this compound under varying pH and temperature conditions?

Q. Advanced

  • pH stability : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10) via triazole ring opening. Stable in neutral buffers (pH 6–8) for 48+ hours .
  • Thermal stability : Decomposes above 200°C (DSC data). Store at –20°C under argon to prevent oxidation .

What computational methods predict binding modes for target proteins?

Q. Advanced

  • Docking studies : Use AutoDock Vina with crystal structures (PDB) of kinases or GPCRs. Fluorine atoms often occupy hydrophobic subpockets .
  • MD simulations : GROMACS trajectories (100 ns) assess binding stability and hydrogen-bond networks .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values to guide lead optimization .

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